![molecular formula C13H9FN4O4 B143277 N-[(E)-(3-氟苯基)亚甲基氨基]-2,4-二硝基苯胺 CAS No. 346-61-2](/img/structure/B143277.png)
N-[(E)-(3-氟苯基)亚甲基氨基]-2,4-二硝基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline is a compound that appears to be related to the class of salicylideneaniline derivatives, which are known for their interesting chemical properties and potential applications. The compound is likely to have a structure that includes a 3-fluorophenyl group attached to a central carbon-nitrogen double bond (C=N), which is characteristic of the imine functional group, and a 2,4-dinitroaniline moiety. This structure suggests that the compound could exhibit significant intermolecular interactions and possibly have unique electronic properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with an aldehyde or ketone to form an imine. In the case of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline, the synthesis would likely involve the condensation of 3-fluorobenzaldehyde with 2,4-dinitroaniline under mild conditions. The reaction of fluoro-2,4-dinitrobenzene with amino groups has been widely used for the quantitative assay of N-terminal amino acids, which suggests that similar reactions could be employed in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline has been characterized using techniques such as X-Ray Diffraction (XRD), IR spectroscopy, and theoretical methods like Density Functional Theory (DFT). These compounds often crystallize in different space groups and exhibit strong intermolecular hydrogen bonds, which can significantly influence their properties. The optimized geometries, Molecular Electrostatic Potential (MEP) maps, and Frontier Molecular Orbitals of these compounds can be calculated to gain insights into their electronic structure .
Chemical Reactions Analysis
The chemical reactivity of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline would be influenced by the presence of electron-withdrawing nitro groups and the electron-donating imine group. The nitro groups could undergo reduction reactions, while the imine could participate in various nucleophilic addition reactions. The compound could also be involved in the formation of DNP-peptides when reacted with amino acids or peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline would be determined by its molecular structure. The presence of strong intermolecular hydrogen bonds could affect its melting point and solubility. The nitro groups would contribute to the compound's acidity and reactivity towards reduction. Theoretical calculations could provide additional information on the IR spectra, helping to predict vibrational modes and compare them with experimental data .
科学研究应用
合成和能性
2,4-二硝基苯胺相关的化合物,如 4-氨基-3,5-二硝基苯胺,已被合成并探索其能性。由于这些化合物的热稳定性和对冲击和摩擦的敏感性,它们在能性材料的开发中具有应用,表明在爆炸物和烟火中的潜在应用 (Klapötke、Preimesser 和 Stierstorfer,2015)。
植物毒性和抗有丝分裂活性
2,4-二硝基苯胺的衍生物已被筛选出其植物毒性和抗有丝分裂活性,表明其作为除草剂的潜力。发现这些化合物会影响大蒜幼苗的有丝分裂指数并引起细胞遗传紊乱,突出了它们在农业研究和新型除草剂化合物开发中的潜力 (Ozheredov 等人,2009)。
体外细胞毒性和放射增敏活性
2,4-二硝基苯胺的新型衍生物已被合成并测试其体外细胞毒性和放射增敏活性。这些研究表明此类化合物在增强癌症治疗放射治疗疗效方面的潜力,表明医学和药学科学中的一个重要研究领域 (Khalaj 等人,2014)。
属性
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVXEXMJMVYRK-OVCLIPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

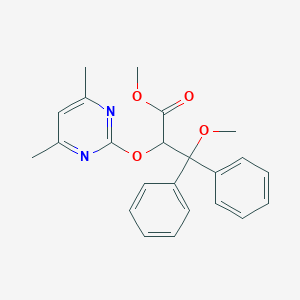
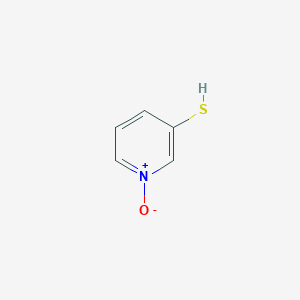
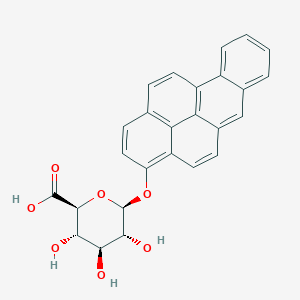
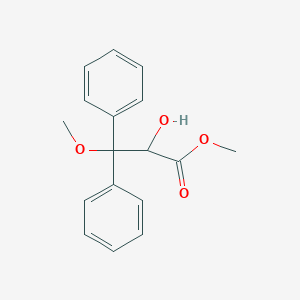
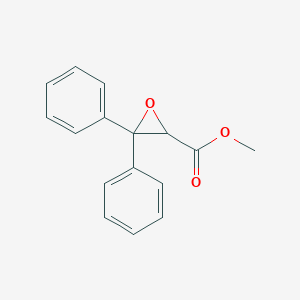
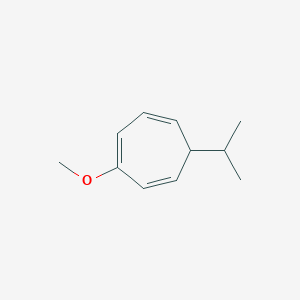
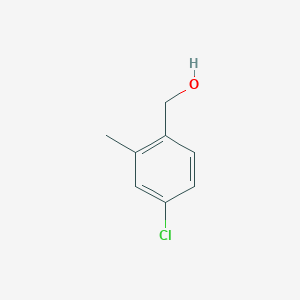
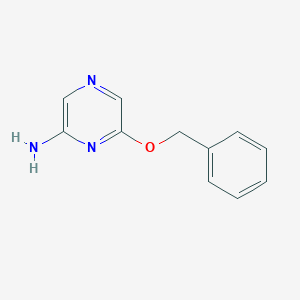
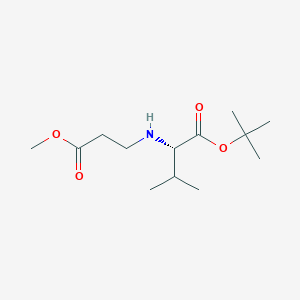
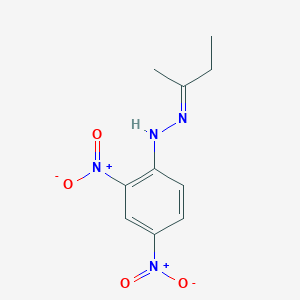
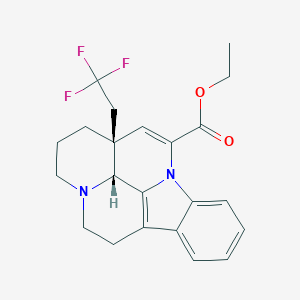
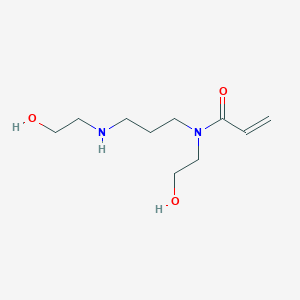
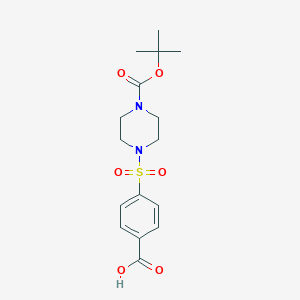
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)